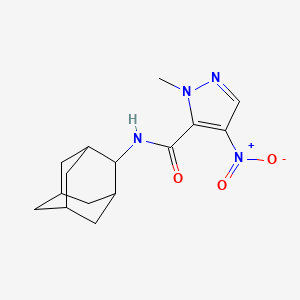![molecular formula C12H15N3O3 B5702735 5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5702735.png)
5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as barbituric acid and is widely used in the pharmaceutical and chemical industries. The compound is synthesized through a complex process and has a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione is not well understood. However, it is known to act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to sedation and relaxation of the muscles, which makes it useful as a sedative and anesthetic.
Biochemical and Physiological Effects
The compound has several biochemical and physiological effects. It is known to induce sedation, hypnosis, and anesthesia. It can also cause respiratory depression and hypotension. In high doses, it can lead to coma and death. The compound is metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione in lab experiments include its low cost, easy availability, and high purity. The compound is also stable and can be stored for long periods without degradation. However, the compound has several limitations, including its toxicity and potential for abuse. It is also a controlled substance, which makes it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione. One area of research is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of research is the discovery of new applications for the compound in the pharmaceutical and chemical industries. Finally, research on the mechanism of action of the compound could lead to the development of new drugs that target the central nervous system.
Métodos De Síntesis
The synthesis of 5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione involves the reaction of urea with diethyl malonate, which leads to the formation of barbituric acid. The reaction requires the use of a strong base such as sodium ethoxide or sodium hydroxide to facilitate the reaction. The synthesis process is complex and requires careful control of reaction conditions to achieve high yields.
Aplicaciones Científicas De Investigación
The compound has a wide range of applications in scientific research. It is commonly used as a standard reference material for the calibration of analytical instruments such as mass spectrometers and gas chromatographs. Barbituric acid is also used as a starting material for the synthesis of other compounds such as pharmaceutical drugs, agrochemicals, and dyes.
Propiedades
IUPAC Name |
5-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-12(2)4-7(3-8(16)5-12)14-9-6-13-11(18)15-10(9)17/h3,6,14H,4-5H2,1-2H3,(H2,13,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCDKSRMJMVFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CNC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702678.png)


![N-benzyl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5702690.png)

![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5702699.png)

![3-[5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-3-(4-bromophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5702713.png)
![6,12,18,23-tetraoxatetraspiro[4.2.1.2.4~13~.2~10~.2~8~.2~5~]tricosan-9-one](/img/structure/B5702716.png)
![N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5702729.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-chlorobenzamide](/img/structure/B5702759.png)
![4-[(4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5702765.png)